3-hydroxy-4,4-dimethylcyclohexan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
71385-27-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-hydroxy-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(9)5-7(8)10/h7,10H,3-5H2,1-2H3 |
InChI Key |
ANGDHMYJDGPYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1O)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Reaction Chemistry of 3 Hydroxy 4,4 Dimethylcyclohexan 1 One and Its Key Derivatives
Mechanistic Investigations of Cyclohexanone (B45756) Transformations
The reactivity of the 3-hydroxy-4,4-dimethylcyclohexan-1-one scaffold is centered around the transformations of its cyclohexanone core. The presence of adjacent hydroxyl and gem-dimethyl groups introduces unique electronic and steric effects that govern the mechanisms of these reactions.
Keto-Enol Tautomerism and Isomerization Pathways
Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. researchgate.netrsc.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. rsc.org This equilibrium can be catalyzed by either acid or base. organic-chemistry.org
For this compound, two potential enol forms can arise from deprotonation at the α-carbons (C-2 and C-6).
Enolization towards C-2: Deprotonation at the C-2 position yields enol A (3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) and enol B (5-hydroxy-4,4-dimethylcyclohex-1-en-1-ol). Enol A is a known compound, confirming this pathway is accessible. The formation of the C-2 enol is influenced by the electronic effect of the adjacent hydroxyl group.
Enolization towards C-6: Deprotonation at the C-6 position leads to enol C (5-hydroxy-4,4-dimethylcyclohex-1-en-1-ol).
The equilibrium generally favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. rsc.org However, the stability of the enol form is enhanced by increased substitution of the double bond. researchgate.netrsc.org Therefore, the enol form of a substituted cyclohexanone is present in a higher percentage at equilibrium compared to a simple ketone like acetone. researchgate.netrsc.org
The isomerization pathways are crucial as they lead to the formation of enol or enolate intermediates, which are key nucleophiles in many subsequent reactions, including alkylations and aldol (B89426) reactions.
Nucleophilic and Electrophilic Reactions at Carbonyl and Hydroxyl Centers
The two primary reactive sites in this compound are the electrophilic carbonyl carbon and the nucleophilic hydroxyl oxygen.
Reactions at the Carbonyl Center: The carbonyl group is susceptible to nucleophilic addition. The stereochemical outcome of this addition is largely governed by steric and electronic factors. acs.orgwikipedia.org For hindered cyclohexanones, such as this one with a gem-dimethyl group at C-4, the approach of the nucleophile is significantly affected. wikipedia.org
Small Nucleophiles (e.g., Hydrides): Small nucleophiles tend to favor axial attack on unhindered cyclohexanones. However, in this substituted system, the conformational rigidity and steric bulk influence the trajectory of attack.
Large Nucleophiles (e.g., Grignard reagents, Organolithiums): Bulky nucleophiles typically favor equatorial attack to avoid steric clashes with axial substituents. wikipedia.org The reaction of the ketone with a Grignard reagent, for instance, would lead to a tertiary alcohol. khanacademy.org
Reactions at the Hydroxyl Center: The hydroxyl group can act as a nucleophile or be targeted by electrophiles.
As a Nucleophile: The lone pairs on the hydroxyl oxygen can attack electrophiles. A key example is intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon to form a cyclic hemiketal. youtube.com This is particularly favored when forming five- or six-membered rings. youtube.com
As an Electrophilic Target: The hydroxyl group can be acylated or alkylated (protected) to prevent its interference in subsequent reactions or to modify the molecule's properties. It can also be a leaving group after protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate).
Stereoselective and Regioselective Reaction Mechanisms
The stereochemistry and regiochemistry of reactions involving this compound are intricately linked to its rigid cyclohexane (B81311) framework.
Stereoselectivity: The stereochemical outcome of nucleophilic additions to the carbonyl group is a well-studied aspect of cyclohexanone chemistry. acs.orgrsc.org The two competing pathways are axial and equatorial attack, leading to different stereoisomers of the resulting alcohol. The preference is determined by a balance of factors including:
Torsional Strain: Axial attack can be disfavored due to developing torsional strain between the incoming nucleophile and the axial hydrogens at C-2 and C-6. wikipedia.org
Steric Hindrance: Equatorial attack can be hindered by the substituents on the ring. acs.org
Electronic Effects: Stabilizing orbital interactions can favor axial attack. acs.org
In reductions of substituted cyclohexanones with hydride reagents, the ratio of axial to equatorial alcohol products is highly dependent on the steric bulk of the reagent and the substitution pattern on the ring. rsc.org For instance, the reduction of the ketone would yield cis- and trans-4,4-dimethylcyclohexane-1,3-diol, with the selectivity depending on the reaction conditions.
Regioselectivity: Regioselectivity becomes critical when forming enolates for subsequent alkylation or aldol reactions. The molecule has two non-equivalent α-carbons (C-2 and C-6).
Thermodynamic Enolate: The more substituted, and thus more stable, enolate is formed under thermodynamic control (e.g., using a weaker base, higher temperature). This would likely involve deprotonation at the C-2 position.
Kinetic Enolate: The less sterically hindered proton is removed faster, leading to the kinetic enolate under conditions like low temperature and a strong, bulky base (e.g., LDA). This would occur at the C-6 position.
The choice of reaction conditions allows for the selective formation of one regioisomer over the other, enabling targeted synthesis of C-2 or C-6 substituted derivatives.
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to complex bicyclic structures.
Intramolecular Cyclizations (e.g., Dioxapropellane Formation)
Intramolecular reactions of hydroxy ketones can lead to the formation of bicyclic systems. researchgate.netrsc.orgorganic-chemistry.orgacs.orgwikipedia.orgyoutube.comrsc.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org A common example is the acid- or base-catalyzed formation of a cyclic hemiketal, where the hydroxyl group at C-3 attacks the carbonyl carbon at C-1. youtube.com This establishes a reversible equilibrium between the open-chain form and the bicyclic hemiketal.
While the formation of a simple hemiketal is straightforward, more complex cyclizations can be envisioned. To form a dioxapropellane, a type of bridged bicyclic acetal, a second hydroxyl group is required. If the parent ketone were reduced to the corresponding cis-1,3-diol, this diol could then react with a ketone or aldehyde under acid catalysis to form a bicyclic ketal, which would be a dioxapropellane derivative. The mechanism involves the sequential intramolecular nucleophilic attack of the two hydroxyl groups onto the electrophilic carbonyl carbon of the added ketone/aldehyde.
| Starting Material Type | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| γ-Hydroxy Ketone | Acid Catalysis | Cyclic Hemiketal/Furanone | researchgate.net |
| δ-Hydroxy Acid | Acid/Heat | Delta-Lactone | rsc.org |
| Prochiral Triketone | L-Proline (Organocatalyst) | Bicyclic Diketone (Wieland-Miescher Ketone) | organic-chemistry.org |
Ring-Opening and Rearrangement Pathways (e.g., Epoxide Migration)
Derivatives of this compound can undergo significant rearrangement reactions, particularly through epoxide intermediates. For instance, the ketone could be converted to an allylic alcohol. Epoxidation of this allylic alcohol would yield a chiral epoxy alcohol, a versatile intermediate.
The ring-opening of such an epoxide is highly dependent on the reaction conditions:
Acid-Catalyzed Opening: Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide, following an SN1-like mechanism. The reaction is initiated by protonation of the epoxide oxygen, making it a better leaving group.
Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
These ring-opening reactions are stereospecific, typically occurring with inversion of configuration at the carbon being attacked. This allows for the controlled synthesis of substituted diols with defined stereochemistry.
Furthermore, epoxides can rearrange to form allylic alcohols, a reaction that can be promoted by certain catalysts. This migration provides a pathway to isomerize the molecule and introduce functionality at different positions.
| Conditions | Mechanism Type | Site of Nucleophilic Attack | Reference |
|---|---|---|---|
| Acidic (e.g., H₃O⁺) | SN1-like | More substituted carbon | |
| Basic/Nucleophilic (e.g., RO⁻, CN⁻) | SN2 | Less substituted carbon |
Derivatization for Complex Molecular Architectures
The strategic modification of this compound and its derivatives opens pathways to a diverse array of complex molecular structures. The inherent reactivity of its functional groups—the ketone and the hydroxyl group—along with the activated methylene (B1212753) positions, allows for its use as a versatile building block in the synthesis of intricate polycyclic systems and valuable chiral synthons.
Formation of Polycyclic Systems (e.g., Xanthenes, Benzo[c]acridines)
The carbon skeleton of this compound is a valuable synthon for the construction of various fused heterocyclic systems, most notably xanthenes and benzo[c]acridines. These reactions typically proceed through initial condensation reactions involving the active methylene groups of the cyclohexanone ring. While much of the foundational research has been conducted on the closely related analogue, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), the principles are directly applicable to this compound, which exists in equilibrium with its enol form, 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Xanthene Synthesis:
The synthesis of xanthene derivatives, specifically 1,8-dioxo-octahydroxanthenes, is a well-established process that can be adapted for this compound. The general strategy involves the condensation of two equivalents of the β-diketone or its enol form with an aldehyde.
A key intermediate in this synthesis is the formation of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in This intermediate is formed through a domino Knoevenagel/Michael reaction between an aromatic aldehyde and two molecules of the cyclohexanedione derivative. ias.ac.in Subsequent intramolecular cyclization and dehydration of this intermediate, often promoted by an acid catalyst, leads to the formation of the xanthene core. scielo.org.mx A variety of catalysts, including p-toluenesulfonic acid and silica-supported diphenic acid, have been shown to be effective for this transformation. ias.ac.inscielo.org.mx
An alternative, catalyst-free method involves the direct condensation of 5,5-dimethylcyclohexane-1,3-dione with salicylaldehyde (B1680747) in ethanol (B145695) under reflux, which yields xanthene derivatives. goums.ac.ir This approach highlights the potential for greener synthetic routes. The resulting xanthene, 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, has been studied for its photophysical properties. goums.ac.ir
Table 1: Key Intermediates and Products in Xanthene Synthesis
| Starting Material(s) | Intermediate/Product | Reaction Type |
| This compound (2 equiv.) + Aromatic Aldehyde | 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | Knoevenagel/Michael Addition |
| 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 1,8-Dioxo-octahydroxanthene derivative | Intramolecular Cyclization/Dehydration |
| 5,5-Dimethylcyclohexane-1,3-dione + Salicylaldehyde | 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | Condensation/Cyclization |
Benzo[c]acridine Synthesis:
The synthesis of benzo[c]acridine derivatives can also be achieved using precursors derived from this compound. These polycyclic aromatic compounds are of significant interest due to their potential biological activities, including their role as anticancer agents. nih.gov
The most common approach is a one-pot, three-component condensation reaction. This involves the reaction of an aromatic aldehyde, 1-naphthylamine, and a 1,3-cyclohexanedione (B196179) derivative like dimedone. scielo.org.mx The reaction, when applied to this compound, would proceed under similar conditions, often utilizing a catalyst such as sulfonic acid functionalized SBA-15 under solvent-free conditions, to yield 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mx The mechanism involves the initial formation of a Michael adduct, which then undergoes cyclization and aromatization to form the final benzo[c]acridine scaffold.
Another strategy for synthesizing benzo[c]acridine derivatives involves a domino protocol reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines, catalyzed by p-toluenesulfonic acid. rsc.org While this does not directly use the cyclohexanone derivative as a primary ring component, it illustrates the modular nature of synthesizing complex acridine (B1665455) systems.
Synthesis of Chiral Synthons and Optically Active Compounds
The presence of a stereocenter at the C3 position (bearing the hydroxyl group) in this compound makes it an attractive starting material for the synthesis of chiral synthons and optically active compounds. The development of enantioselective methods to prepare or resolve this compound can unlock its potential in asymmetric synthesis.
While specific examples detailing the use of this compound as a chiral precursor are not extensively documented in the reviewed literature, the principles of asymmetric synthesis using substituted cyclohexanones provide a clear framework for its potential applications.
Enantioselective Reduction and Derivatization:
One established strategy for generating chiral cyclohexanone derivatives is the enantioselective reduction of a prochiral precursor. For instance, the microbial reduction of the related 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast or Kloeckera magna has been shown to produce (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric excess. This optically active hydroxy ketone has proven to be a versatile chiral building block in terpene synthesis. A similar biocatalytic or asymmetric catalytic reduction of a suitable precursor could provide enantiomerically enriched this compound.
Once obtained in an optically pure form, the chiral hydroxy ketone can be used as a scaffold to introduce further stereocenters with high diastereoselectivity. The hydroxyl and ketone functionalities can be selectively manipulated to build complex molecular architectures.
Use as a Chiral Auxiliary:
Although not directly demonstrated for this specific molecule, structurally similar chiral cyclohexanol (B46403) derivatives have been employed as chiral auxiliaries in asymmetric synthesis. For example, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of β-keto esters to generate chiral quaternary carbon centers. This suggests a potential application for resolved enantiomers of a dihydroxy derivative of this compound in asymmetric transformations.
Table 2: Potential Strategies for Chiral Synthon Synthesis
| Strategy | Precursor/Reagent | Target | Potential Application |
| Enantioselective Reduction | 4,4-Dimethylcyclohexane-1,3-dione | (R)- or (S)-3-hydroxy-4,4-dimethylcyclohexan-1-one | Chiral building block for natural product synthesis |
| Diastereoselective Derivatization | Enantiomerically pure this compound | Diastereomerically pure poly-substituted cyclohexanes | Synthesis of complex molecules with multiple stereocenters |
| Chiral Auxiliary | Resolved dihydroxy derivatives | Asymmetric induction in various reactions | Control of stereochemistry in new bond formations |
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-hydroxy-4,4-dimethylcyclohexan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its covalent structure.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMBC, NOESY)
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclohexanone (B45756) ring and the hydroxyl group. The chemical shifts of the methylene (B1212753) protons adjacent to the carbonyl group (C2 and C6) would appear downfield compared to the methylene protons at C5. The proton attached to the carbon bearing the hydroxyl group (C3) would also exhibit a characteristic downfield shift.
The ¹³C NMR spectrum would complement this by showing eight distinct carbon signals, including a signal for the carbonyl carbon in the range of 200-220 ppm, a signal for the carbon bearing the hydroxyl group around 60-70 ppm, and signals for the quaternary carbon and the two methyl groups.
To assemble the molecular puzzle, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the protons at C2 and C3, and between the protons at C5 and C6. This allows for the tracing of the proton connectivity throughout the ring system. nih.govnist.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. nist.gov Key HMBC correlations would be observed between the methyl protons and the quaternary carbon (C4), as well as C3 and C5. The protons on C2 and C6 would show correlations to the carbonyl carbon (C1). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): While not explicitly listed in the sub-heading, this experiment is crucial for directly correlating each proton to the carbon it is attached to, simplifying the assignment of the carbon spectrum. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY could reveal through-space interactions between one of the gem-dimethyl groups and adjacent axial or equatorial protons on the ring, helping to define the chair conformation of the cyclohexanone ring. nih.gov
A detailed analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |
| 1 | - | ~210 | - |
| 2 | ~2.5 (2H, m) | ~50 | C1, C3, C4 |
| 3 | ~4.0 (1H, m) | ~70 | C1, C2, C4, C5 |
| 4 | - | ~35 | - |
| 5 | ~1.8 (2H, m) | ~30 | C3, C4, C6, C7, C8 |
| 6 | ~2.3 (2H, m) | ~45 | C1, C4, C5 |
| 7 (CH₃) | ~1.1 (3H, s) | ~25 | C3, C4, C5, C8 |
| 8 (CH₃) | ~1.0 (3H, s) | ~23 | C3, C4, C5, C7 |
Note: The chemical shift values are predictions and would need to be confirmed by experimental data.
Temperature-Dependent NMR Studies for Dynamic Processes
Substituted cyclohexanones, including this compound, can exist in dynamic equilibrium between different conformations, most commonly chair conformations. Temperature-dependent NMR studies can be employed to investigate these dynamic processes. At room temperature, if the rate of conformational exchange (e.g., chair-flip) is fast on the NMR timescale, the observed signals will be an average of the different conformations.
By lowering the temperature, the rate of this exchange can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, the averaged signals may decoalesce into separate signals for each distinct conformer. This allows for the determination of the energy barrier for the conformational change and the relative populations of the conformers. For a related compound, 4-(dimethylamino)-2'-hydroxychalcone, temperature-dependent NMR studies have been used to understand the influence of solvent and temperature on its structure. nist.gov
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy (typically to within 5 ppm). uni.lu This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₄O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula. The PubChem database provides predicted collision cross-section values for various adducts of this compound, which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry.
| Adduct | m/z (predicted) |
| [M+H]⁺ | 143.10666 |
| [M+Na]⁺ | 165.08860 |
| [M-H]⁻ | 141.09210 |
Data sourced from PubChem.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample of this compound would first be vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows a parent molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation pathways could include the loss of a water molecule from the parent ion, alpha-cleavage adjacent to the carbonyl group, and cleavage of the C-C bonds in the ring. The NIST WebBook contains mass spectra for related compounds such as 3,4-dimethylcyclohexanol, which can provide insight into the expected fragmentation of the cyclohexyl ring system. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its two main functional groups: the hydroxyl group (-OH) and the carbonyl group (C=O).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| C=O stretch (ketone) | ~1715 |
| C-H stretch (sp³ carbons) | 3000-2850 |
| C-O stretch (alcohol) | 1260-1000 |
The O-H stretching vibration would appear as a broad band in the region of 3500-3200 cm⁻¹, with the broadening due to hydrogen bonding. The C=O stretching vibration for a six-membered ring ketone typically appears around 1715 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the ring and methyl groups in the 3000-2850 cm⁻¹ region, and a C-O stretching vibration in the 1260-1000 cm⁻¹ range. The NIST WebBook provides IR spectra for similar molecules like 3,4-dimethylcyclohexanol, which clearly shows the characteristic broad O-H stretch and the C-H stretching bands. uni.lu
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a 3D model of the electron density of the molecule.
For this compound, which is a chiral molecule, X-ray crystallography could be used to:
Confirm the connectivity of the atoms.
Determine the precise bond lengths, bond angles, and torsion angles.
Establish the relative stereochemistry of the hydroxyl group at C3 in relation to the rest of the ring.
Determine the absolute configuration of the chiral center (C3) if a suitable heavy atom is present in the crystal lattice or if anomalous dispersion methods are used.
Electronic Circular Dichroism (ECD) for Chiral Compound Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
This compound possesses a chiral center at the C3 position and is therefore expected to be ECD active. The carbonyl group (C=O) is a chromophore that gives rise to an n → π* electronic transition in the UV region, which is often sensitive to the stereochemical environment. The sign and intensity of the Cotton effect in the ECD spectrum associated with this transition can often be related to the absolute configuration of the chiral centers in the molecule, according to empirical rules like the Octant Rule for ketones.
However, if the intrinsic ECD signal is weak, derivatization with a "chiroptical probe" can be employed. This involves reacting the hydroxyl group with an achiral chromophoric reagent to introduce a new, strongly absorbing chromophore into the molecule. The ECD spectrum of the derivative will be dominated by the new chromophore, and its sign can be correlated to the absolute configuration of the original alcohol. This approach can be particularly useful for compounds that are conformationally flexible or have weak ECD signals.
Stereochemical and Conformational Analysis
Chirality and Enantioselective Synthesis Strategies
The presence of a hydroxyl group at the C3 position renders 3-hydroxy-4,4-dimethylcyclohexan-1-one a chiral molecule. The C3 carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-hydroxy-4,4-dimethylcyclohexan-1-one and (S)-3-hydroxy-4,4-dimethylcyclohexan-1-one.
The synthesis of specific enantiomers, known as enantioselective synthesis, is a critical challenge in modern organic chemistry. For β-hydroxy ketones like the title compound, several strategies can be employed:
Asymmetric Aldol (B89426) Reactions: Direct asymmetric aldol reactions represent a powerful method for constructing chiral β-hydroxy ketones. nih.gov These reactions can be catalyzed by chiral organocatalysts, such as prolinamides, to achieve high yields and enantiomeric excesses. nih.gov
Asymmetric Reduction of a Prochiral Diketone: A common and effective strategy is the asymmetric reduction of the corresponding prochiral diketone, 4,4-dimethylcyclohexane-1,3-dione. This can be accomplished using biocatalysts, such as plant-based enzymes or whole-cell systems, which are known for their high stereoselectivity in reducing ketones. researchgate.net Chemical methods often involve chiral catalysts based on transition metals like iridium or rhodium complexed with chiral ligands. These catalysts can selectively deliver a hydride to one face of the carbonyl group, leading to the desired enantiomer. researchgate.net
Desymmetrization: The desymmetrization of prochiral 1,3-diketones is another advanced strategy. Using chiral catalysts, one of the two carbonyl groups can be selectively transformed, creating the chiral β-hydroxy ketone with high enantiopurity. researchgate.netresearchgate.net
The table below summarizes some general enantioselective methods applicable to the synthesis of chiral β-hydroxy ketones.
| Method | Catalyst/Reagent Type | Key Feature | Potential Outcome |
| Asymmetric Aldol Reaction | Chiral Prolinamides/Zinc Triflate | Mimics Type II aldolases. | High yield and enantioselectivity. nih.gov |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Desymmetrization of a 1,3-diketone. | High diastereo- and enantioselectivity. researchgate.net |
| Bioreduction | Plant enzymes (e.g., from vegetables) | Environmentally friendly, high selectivity. | High enantiomeric excess for one enantiomer. researchgate.net |
Diastereoselectivity in Synthetic Routes
While this compound itself does not have diastereomers, diastereoselectivity becomes a crucial consideration when it is synthesized as part of a more complex, substituted cyclohexane (B81311) ring. For instance, if another substituent were introduced, the relationship between it and the hydroxyl group (cis or trans) would be determined by the diastereoselectivity of the reaction.
Cascade reactions, such as the double Michael addition, are powerful tools for constructing highly substituted cyclohexanone (B45756) rings with excellent control over the relative stereochemistry of the substituents. beilstein-journals.orgd-nb.infonih.govnih.gov The stereochemical outcome is often dictated by thermodynamic and kinetic factors, including the minimization of steric strain in the transition states. d-nb.info For example, in a Michael addition-cyclization sequence, the incoming groups will adopt positions that minimize steric clashes, often leading to a single, highly favored diastereomer. d-nb.info
Conformational Preferences and Dynamics of the Cyclohexanone Ring
The cyclohexanone ring in this compound, like cyclohexane itself, adopts a chair conformation to minimize angle and torsional strain. youtube.com However, the presence of the sp2-hybridized carbonyl carbon flattens the ring slightly at that position. youtube.com
The conformational equilibrium of this molecule is significantly influenced by its substituents:
Gem-Dimethyl Group: The 4,4-dimethyl group is a major conformational anchor. In a chair conformation, one methyl group must be axial and the other equatorial. libretexts.orglibretexts.org This arrangement is fixed regardless of ring flipping.
Hydroxyl Group at C3: The hydroxyl group at the C3 position can be either axial or equatorial. The relative stability of these two conformers is determined by steric interactions.
Equatorial OH: When the hydroxyl group is in the equatorial position, it is relatively unhindered.
Axial OH: An axial hydroxyl group experiences steric repulsion from the axial hydrogen atoms at C1 and C5. More significantly, it will have a strong steric clash with the axial methyl group at C4. This is a form of 1,3-diaxial interaction, which is highly destabilizing. vaia.comquimicaorganica.orglibretexts.org
Due to the severe steric strain caused by the 1,3-diaxial interaction between the axial hydroxyl group and the axial methyl group, the conformation where the hydroxyl group is in the equatorial position is overwhelmingly favored. High-level computational studies on substituted cyclohexanes confirm that an equatorial hydroxyl group is more stable than an axial one by approximately 0.56 kcal/mol, and this effect is compounded by the additional steric clash with the axial methyl group. nih.govmst.edu
| Conformer | Position of C3-OH | Key Interactions | Relative Stability |
| A | Axial | 1,3-diaxial interaction with axial C4-Methyl. | Highly Unstable |
| B | Equatorial | Minimal steric interactions. | Highly Stable |
Intramolecular Interactions and Hydrogen Bonding
A key feature of β-hydroxy ketones is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. rsc.orgacs.org In this compound, this interaction can occur when the hydroxyl group is positioned correctly relative to the ketone.
For this hydrogen bond to form, the molecule must adopt a conformation that brings the hydroxyl group and the carbonyl group into proximity, forming a stable six-membered pseudo-ring. This typically requires the hydroxyl group to be in an axial or pseudo-axial position. However, as discussed previously, the conformation with an axial hydroxyl group is sterically disfavored.
Therefore, a conformational trade-off exists. While the formation of an intramolecular hydrogen bond is energetically favorable, it requires adopting a sterically unfavorable conformation. acs.org The existence and strength of this hydrogen bond depend on the balance between the stabilizing energy of the hydrogen bond and the destabilizing energy of steric interactions. mdpi.com In many aliphatic hydroxy ketones, this intramolecular hydrogen bond is observed and can influence the molecule's chemical and physical properties. rsc.orgacs.org The presence of the rigid gem-dimethyl group at the C4 position, however, strongly disfavors the necessary axial orientation of the hydroxyl group, making a strong intramolecular hydrogen bond in the most stable ground-state conformation less likely.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-hydroxy-4,4-dimethylcyclohexan-1-one. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are frequently used to investigate related substituted cyclohexanones. nih.govresearchgate.netchemrxiv.orgresearchgate.net These studies provide a framework for understanding the title compound.
A DFT analysis of 1-hydroxycyclohexyl phenyl ketone, a related compound, revealed insights into its structural and chemical reactivity properties. chemrxiv.orgresearchgate.net Such calculations can determine key reactivity parameters including proton affinity, ionization potential, chemical potential (μ), chemical hardness (η), and softness (σ). chemrxiv.org The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability. nih.gov For instance, in a study on cyclohexanone (B45756) oxime, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.gov
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about delocalization, hyperconjugation interactions, and charge delocalization, which contribute to molecular stability. chemrxiv.orgresearchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. nih.gov
While direct DFT studies on this compound are not widely published, the principles from studies on similar molecules like 1-hydroxycyclohexyl phenyl ketone and cyclohexanone oxime are applicable. nih.govchemrxiv.orgresearchgate.net
Table 1: Predicted Reactivity Parameters (Hypothetical based on similar compounds) This table is illustrative and based on typical values for similar ketones. Actual values for this compound would require specific calculations.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.2 eV | Energy released upon gaining an electron |
| Global Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.gov These simulations model the atomic motions of the molecule over time, providing insights into its stable conformations and the energetic barriers between them. nih.gov
The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.org For substituted cyclohexanones, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying stabilities. pressbooks.pub In general, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. pressbooks.publibretexts.org
In the case of this compound, the two methyl groups at the C4 position are fixed. The hydroxyl group at the C3 position can be either axial or equatorial. MD simulations can be employed to determine the relative energies of these two chair conformations and the dynamics of their interconversion. nih.gov Studies on substituted cyclohexanes have shown that the number of chair-chair interconversions observed in an MD simulation can be correlated with the ring inversion barrier. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)
Computational methods are increasingly used to predict spectroscopic parameters, which aids in the structural elucidation of organic compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structures. nih.gov DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used for this purpose. nih.gov The accuracy of these predictions has significantly improved, with modern approaches achieving errors of around 0.2-0.4 ppm for ¹H shifts. nih.gov For complex molecules, computational prediction can help to assign signals and distinguish between different isomers. idc-online.com Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.gov
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes. Actual chemical shifts depend on the solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~ 210 |
| C2 | ~ 50 |
| C3 (CH-OH) | ~ 70 |
| C4 (C(CH₃)₂) | ~ 35 |
| C5 | ~ 45 |
| C6 | ~ 50 |
| C(CH₃)₂ | ~ 25-30 |
Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, the prediction of ECD spectra is crucial for determining the absolute configuration. researchgate.net Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. researchgate.netnih.gov The process involves first performing a conformational analysis to identify all low-energy conformers. Then, the ECD spectrum for each conformer is calculated and a Boltzmann-weighted average spectrum is generated. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the molecule can be assigned with high confidence. nih.govresearchgate.net Although this compound itself is not chiral, derivatives or related chiral compounds would be amenable to this type of analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. By modeling the reaction pathway and locating the transition states, chemists can gain insights into reaction kinetics and stereoselectivity. researchgate.net
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to explore different possible routes. mdpi.com For example, in the reduction of substituted cyclohexanones, transition state theory can explain the observed stereoselectivity. researchgate.net DFT calculations can be used to determine the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. rsc.org
The synthesis of related compounds, such as 4-hydroxy-4-methylcyclohex-2-en-1-one, has been investigated, and the mechanisms of the key reaction steps have been proposed. researchgate.net Similarly, the catalytic upgrading of cyclohexanone has been studied, providing insights into reaction pathways that could be relevant for transformations of this compound. mdpi.com For instance, the synthesis of 1,3-cyclohexanediamine (B1580663) from 1,3-cyclohexanedione (B196179) involves oximation and subsequent hydrogenation, and the reaction pathways have been explored. mdpi.com
By identifying the transition state structures and their corresponding activation energies, researchers can predict the most favorable reaction pathway and understand the factors that control the outcome of the reaction. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic strategies.
Applications in Advanced Synthetic Chemistry and Materials Science
Utility as Versatile Building Blocks for Complex Target Molecules
The 1,3-dicarbonyl functionality, or its masked form as a β-hydroxy ketone, is a classic and powerful motif in organic synthesis. Derivatives of cyclohexanedione are recognized as valuable intermediates for the synthesis of a diverse array of complex molecules, including various carbocycles and heterocycles. nih.gov The enol form of these diones provides a nucleophilic center for reactions, while the ketone and hydroxyl groups offer handles for a wide range of chemical transformations.
For instance, research has shown that cyclic 2-arylmethyl-1,3-diketones, which are structurally analogous to derivatives of 3-hydroxy-4,4-dimethylcyclohexan-1-one, serve as starting materials for complex heterocyclic systems. These include the synthesis of tetrahydrobenzofuranones and tetrahydro-1H-xanthen-1-ones. nih.gov Furthermore, they are employed as precursors for important carbocyclic structures, such as analogues of the Wieland-Miesher ketone and the Hajos-Parrish ketone, which are themselves critical intermediates in steroid synthesis. nih.gov This highlights the role of the substituted cyclohexanedione core as a foundational building block for assembling intricate, polycyclic frameworks. The principle is also seen in the synthesis of natural products like flavonoids, which can be constructed from chalcones derived from hydroxylated cyclic ketones. nih.gov
Role in the Synthesis of Chiral Compounds for Various Research Fields
Chirality is a critical aspect of modern pharmaceuticals and materials science. The ability to synthesize enantiomerically pure compounds is paramount, and chiral building blocks, or synthons, are essential tools in this endeavor. The prochiral nature of the carbonyl group in this compound allows for the introduction of a new stereocenter via asymmetric reduction, or the existing stereocenter at the hydroxyl-bearing carbon can be used to direct subsequent stereoselective reactions.
Enantiomerically enriched hydroxy-cyclohexanone derivatives are powerful synthons for preparing more complex chiral molecules. Methodologies such as iridium-catalyzed asymmetric hydrogenation have been developed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity from cyclic precursors. rsc.org This demonstrates how a chiral cyclic core can be elaborated into sophisticated, biologically relevant heterocyclic structures. Similarly, short and enantioselective synthetic routes to other complex systems, like pyridobenzoxazines, have been developed starting from simple, readily available chiral precursors. researchgate.net The (R)- or (S)-enantiomer of this compound can thus serve as a valuable starting point for the asymmetric synthesis of a variety of target molecules.
| Reaction Type | Catalyst/Method | Product Class | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium Complex | Chiral Tetrahydroquinoxalines | High enantioselectivity (up to 98% ee) by adjusting solvent. | rsc.org |
| Enantioselective Synthesis | Chiral Glycidyl Derivatives | Pyridobenzoxazines | Short, efficient synthesis of complex chiral heterocycles. | researchgate.net |
Integration into Catalyst Development (e.g., Ligand Design)
The development of new catalysts, particularly for asymmetric reactions, is a continuous goal in chemistry. Chiral ligands, which coordinate to a metal center, are crucial for inducing enantioselectivity. The rigid scaffold of the cyclohexane (B81311) ring makes this compound an attractive starting point for designing novel chiral ligands. The hydroxyl group can be used as an anchoring point to attach the molecule to other coordinating groups, creating a bidentate or polydentate ligand.
Research into chiral derivatives of cyclic systems has shown their potential in catalysis. For example, new chiral ligands based on a cyclobutene-dione scaffold have been synthesized by reacting them with chiral aminoalcohols. core.ac.uk These ligands are designed for asymmetric catalytic reactions, such as the enantioselective borane (B79455) reduction of prochiral ketones and the addition of dialkylzinc to aldehydes. core.ac.uk The combination of a rigid cyclic moiety with a flexible chiral group can create an effective chiral environment around a metal center, facilitating high levels of stereocontrol. This principle can be directly applied to this compound, where its chiral form could be elaborated into a new class of ligands for asymmetric catalysis.
Precursors for Functional Materials with Tunable Properties
The properties of advanced materials are intrinsically linked to the structure of their constituent molecules. This compound serves as a potential precursor for functional polymers and liquid crystals, where its structure can be used to tune material properties.
Liquid Crystals: Chirality plays a profound role in the physics of liquid crystals (LCs). uchicago.edu Doping a chiral molecule into an achiral nematic liquid crystal matrix can induce the formation of helical structures, leading to cholesteric or "blue phase" LCs. uchicago.edu These materials exhibit unique photonic properties, such as selective Bragg reflection of light, making them useful for sensors and dynamic light control systems. uchicago.edu The chiral form of this compound could act as such a chiral dopant. Furthermore, the cyclohexane ring is a common component in LC design because its conformational flexibility can prevent crystallization and it promotes the formation of desirable nematic phases. orientjchem.org Studies on liquid crystalline polyurethanes and organosiloxanes have demonstrated that incorporating cyclohexane rings into the polymer backbone is a viable strategy for creating materials with specific, tunable mesophase behaviors. orientjchem.orgresearchgate.net
Polymers: The hydroxyl group on the molecule provides a reactive site for polymerization. It can act as a monomer or an initiator for producing polyesters, polyurethanes, and other functional polymers. Research has focused on synthesizing polymers from bio-based monomers containing hydroxyl groups to create materials with tailored properties like hydrophilicity and biodegradability. scispace.com For example, glycerol, a simple polyol, is used to create functional polyesters and polyhydroxyurethanes. scispace.commdpi.com The bifunctionality of this compound allows for its incorporation into polymer chains, where the dimethyl-substituted ring would impart specific thermal and mechanical properties to the resulting material. The synthesis of functional poly(4-hydroxybutyrate) demonstrates how polyesters can be designed for controlled degradation via intramolecular cyclization, a concept that could be adapted to polymers derived from our target compound. researchgate.net
| Material Type | Role of Cyclohexane Derivative | Tunable Property | Relevant Finding | Reference |
|---|---|---|---|---|
| Blue Phase Liquid Crystals | Chiral Dopant | Photonic Bandgap, Stimuli-Responsiveness | Chiral molecules induce self-assembly into cubic lattices with photonic properties. | uchicago.edu |
| Liquid Crystalline Polyurethanes | Monomer (Backbone Component) | Mesophase Temperature Range, Thermal Stability | Incorporation of biphenyl (B1667301) and cyclohexane units leads to thermotropic nematic LCs. | researchgate.net |
| Functional Polyesters | Hydroxy-functional Monomer | Degradation Rate, Hydrophilicity | Polymers from hydroxy-functional monomers can have controlled degradation. | scispace.comresearchgate.net |
| Organosiloxane LCs | Liquid Crystal Base | Phase Transitions, Viscosity | Trans-cyclohexane structures are used to create LCs with low viscosity and high stability. | orientjchem.org |
Current Challenges and Future Perspectives in 3 Hydroxy 4,4 Dimethylcyclohexan 1 One Research
Exploration of Novel Reaction Pathways and Reactivity
The reactivity of 3-hydroxy-4,4-dimethylcyclohexan-1-one is influenced by its two key functional groups: a hydroxyl group and a ketone. smolecule.com The interplay between these groups allows for a variety of chemical transformations. Future research is expected to uncover new reaction pathways, potentially leading to the synthesis of novel and complex molecular architectures. This could involve exploring its use as a building block in multicomponent reactions or investigating its reactivity under previously unexplored conditions, such as photochemical or electrochemical activation.
Advancements in Stereocontrol and Asymmetric Synthesis
Given that this compound can exist as different stereoisomers, the control of its three-dimensional structure during synthesis is of paramount importance, particularly for applications in fields where chirality is crucial. Asymmetric synthesis, which allows for the selective production of a single enantiomer or diastereomer, is a key area of ongoing research. Future advancements will likely focus on the development of more efficient and highly selective chiral catalysts and auxiliaries for the synthesis of specific stereoisomers of this compound.
Deeper Understanding of Conformational Landscapes and Their Impact on Reactivity
The three-dimensional shape, or conformation, of a molecule can have a profound impact on its chemical reactivity. For a cyclic molecule like this compound, understanding its preferred conformations and the energy barriers between them is crucial for predicting its behavior in chemical reactions. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR), coupled with computational modeling, will be instrumental in mapping out the conformational landscape of this molecule. This deeper understanding will enable chemists to better control reaction outcomes and design more selective synthetic strategies.
Computational Design of New Derivatives and Reaction Conditions
Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, computational methods can be used to design new derivatives with specific desired properties. By modeling the electronic structure and reactivity of virtual compounds, researchers can prioritize synthetic targets and predict their behavior. Furthermore, computational tools can be used to optimize reaction conditions, such as solvent, temperature, and catalyst choice, to improve reaction yields and selectivity. This in silico approach can significantly accelerate the discovery and development of new applications for this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-4,4-dimethylcyclohexan-1-one, and what key reaction conditions are required?
- Methodological Answer : A common approach involves hydroxylation of 4,4-dimethylcyclohexanone derivatives. For example, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can introduce the hydroxyl group at position 3. The reaction typically requires anhydrous conditions and a base (e.g., sodium hydride) to stabilize intermediates. Precise temperature control (0–25°C) is critical to avoid over-oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents and confirm regiochemistry. The hydroxyl proton may appear broad due to hydrogen bonding.
- X-ray Crystallography : SHELXL (part of the SHELX suite) refines crystal structures, resolving bond lengths and angles. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation (refer to cyclohexane derivative protocols in ).
- Wear nitrile gloves and safety goggles; the compound may irritate skin and eyes (similar to 2-hydroxycyclohexan-1-one in ).
- Store in airtight containers away from oxidizers to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (carbonyl) sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust protonation states in silico to match physiological pH .
- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., water) to study conformational flexibility and hydrogen-bonding networks .
Q. What experimental and analytical challenges arise when resolving stereochemical configurations in this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers. Confirm purity via circular dichroism (CD).
- X-ray Refinement : SHELXL can resolve absolute configuration if heavy atoms (e.g., bromine) are introduced via derivatization. Flack parameter analysis validates chirality .
- Contradictions : Discrepancies between NMR-derived coupling constants and computational predictions may indicate dynamic equilibria (e.g., chair-chair interconversion) .
Q. How can researchers address contradictions between experimental data (e.g., NMR, XRD) and computational models for this compound?
- Methodological Answer :
- Validation : Cross-check DFT-optimized geometries with XRD bond lengths. Deviations >0.05 Å suggest inadequate basis sets or solvent effects.
- Dynamic Effects : Low-temperature NMR (e.g., 223 K) can "freeze" conformers, reconciling split signals with computed energy barriers .
- Purity : Confirm sample purity (≥95%) via HPLC-MS. Impurities from incomplete hydroxylation (e.g., residual 4,4-dimethylcyclohexanone) may skew spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
